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Compound of Interest

Compound Name: YM-46303

Cat. No.: B15575627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological

characteristics of YM-46303, now widely known as amiselimod or MT-1303. This document

collates key quantitative data, details the experimental protocols used for its characterization,

and visualizes the associated signaling pathways and experimental workflows. Amiselimod is a

next-generation, orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.

[1] It is a prodrug that is phosphorylated in vivo by sphingosine kinases to its active metabolite,

amiselimod phosphate (amiselimod-P), which is responsible for its pharmacological activity.[1]

Mechanism of Action
Amiselimod-P acts as a potent functional antagonist of the S1P1 receptor. By binding to S1P1

on lymphocytes, it induces receptor internalization, rendering the cells unresponsive to the

endogenous S1P gradient.[1] This effectively traps lymphocytes in the lymph nodes, preventing

their infiltration into sites of inflammation, which is the key mechanism for its efficacy in

autoimmune diseases.[2][3] A significant advantage of amiselimod is its high selectivity for the

S1P1 receptor subtype, with minimal activity at the S1P3 receptor, which is associated with the

dose-limiting cardiotoxicity (bradycardia) observed with less selective S1P modulators like

fingolimod.[4][5]
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The in vitro activity of amiselimod's active metabolite, amiselimod phosphate (amiselimod-P),

has been quantified across various assays, demonstrating its high potency and selectivity for

the S1P1 receptor. The data from competitive radioligand binding, GTPγS binding, and calcium

mobilization assays are summarized below.

Assay Type
Receptor
Subtype

Parameter Value (nM) Reference

Competitive

Radioligand

Binding

Human S1P1 Ki 0.13 [6][7][8]

Human S1P5 Ki 1.5 [6][7][8]

[³⁵S]GTPγS

Binding
Human S1P1 EC₅₀ 0.046 [6][7]

Human S1P5 EC₅₀ 0.54 [6]

Calcium

Mobilization
Human S1P1 EC₅₀ 0.075 [4]

Human S1P2 EC₅₀
No distinct

activity
[4]

Human S1P3 EC₅₀
No distinct

activity
[4]

Human S1P4 EC₅₀ >1000 [4]

Human S1P5 EC₅₀ 3.5 [4]

GIRK Channel

Activation

Human Atrial

Myocytes
EC₅₀ 41.6 [4]

Signaling Pathway and Mechanism of Action
The primary mechanism of amiselimod involves the modulation of the S1P1 receptor signaling

pathway. As a functional antagonist, amiselimod-P prevents the downstream signaling that

promotes lymphocyte egress from lymphoid tissues.
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S1P1 receptor signaling and inhibition by Amiselimod-P.

Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize amiselimod are

provided below.

Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound

(amiselimod-P) by measuring its ability to compete with a radiolabeled ligand for binding to the
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target receptor.
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Workflow for a competitive radioligand binding assay.

Methodology:

Membrane Preparation: Cell membranes from CHO cells stably expressing human S1P1 or

S1P5 receptors are prepared.[6]

Assay Buffer: A typical buffer consists of 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM

MgCl₂, 1 mM EDTA, and 0.1% fatty acid-free BSA.[6]

Incubation: Membranes are incubated in 96-well plates with a fixed concentration of a

radiolabeled S1P receptor ligand (e.g., [³H]-ozanimod) and a range of concentrations of the

unlabeled competitor, amiselimod-P.[6] Total binding is determined in the absence of a

competitor, and non-specific binding is measured in the presence of a saturating

concentration of an unlabeled ligand.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate

the membrane-bound radioligand from the free radioligand. The filters are then washed with

ice-cold buffer.[9]

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting non-specific binding from

total binding. The concentration of amiselimod-P that inhibits 50% of the specific binding

(IC₅₀) is determined by non-linear regression analysis of the competition curve. The binding

affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd),

where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor upon agonist

stimulation. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is

quantified as a measure of receptor activation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.892097/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.892097/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.892097/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3164350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3164350/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare cell membranes
expressing S1P receptors

Incubate membranes with [35S]GTPγS, GDP,
and varying concentrations of Amiselimod-P

Incubate at room temperature
to allow G-protein activation

Terminate reaction by rapid filtration
onto filter plates

Wash filters to remove
unbound [35S]GTPγS

Quantify bound radioactivity
using a scintillation counter

Plot specific binding vs. concentration
to determine EC50 and Emax

End

Click to download full resolution via product page

Workflow for a [³⁵S]GTPγS binding assay.
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Methodology:

Membrane Preparation: Cell membranes expressing the S1P receptor of interest are

prepared as in the radioligand binding assay.[10]

Assay Buffer: The assay is typically performed in a buffer containing HEPES, MgCl₂, NaCl,

and saponin.[6]

Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS, an excess of

GDP, and varying concentrations of amiselimod-P. The incubation is carried out at room

temperature for 30-60 minutes.[10]

Filtration and Detection: The assay is terminated by rapid filtration, and the amount of bound

[³⁵S]GTPγS is quantified by scintillation counting.

Data Analysis: The data are analyzed using non-linear regression to generate concentration-

response curves, from which the potency (EC₅₀) and efficacy (Emax) of amiselimod-P are

determined.[9]

Intracellular Calcium Mobilization Assay
This cell-based functional assay measures the increase in intracellular calcium concentration

following the activation of Gq-coupled receptors. For Gi-coupled receptors like S1P1, cells are

often co-transfected with a promiscuous G-protein that couples to the calcium pathway.
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Workflow for an intracellular calcium mobilization assay.
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Cell Culture: Cells stably or transiently expressing the human S1P receptor subtypes are

cultured in 96-well, black-walled, clear-bottomed plates.[11]

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2

AM, in a suitable buffer. The acetoxymethyl (AM) ester form of the dye allows it to cross the

cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent

indicator inside the cell.[11]

Compound Addition and Signal Detection: The plate is placed in a fluorometric imaging plate

reader (e.g., a FlexStation). Baseline fluorescence is measured before the automated

addition of varying concentrations of amiselimod-P. The change in fluorescence intensity,

which corresponds to the change in intracellular calcium concentration, is monitored over

time.[11]

Data Analysis: Concentration-response curves are generated by plotting the peak

fluorescence response against the concentration of amiselimod-P. The EC₅₀ value,

representing the concentration that elicits a half-maximal response, is determined by fitting

the data to a sigmoidal dose-response model.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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